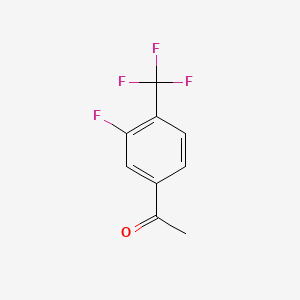

3'-Fluoro-4'-(trifluoromethyl)acetophenone

Description

Contextualization within Modern Fluoroorganic Chemistry

Modern fluoroorganic chemistry has evolved from a niche area of study to a cornerstone of chemical and biomedical research. nist.govgoogle.com The unique properties imparted by the fluorine atom, such as its small size, high electronegativity, and the strength of the carbon-fluorine bond, allow for the fine-tuning of a molecule's physical, chemical, and biological characteristics. chemicalbook.comossila.comuni.lu Fluorinated organic compounds are integral to the development of advanced materials like robust polymers and liquid crystals, as well as a significant portion of new pharmaceuticals and agrochemicals. nist.gov It is estimated that approximately 30% of all newly approved drugs contain one or more fluorine atoms, highlighting the element's profound impact on drug discovery and development. The strategic incorporation of fluorine is rarely a matter of simple substitution but a deliberate design choice to achieve specific molecular properties and functions. matrixscientific.com

Strategic Importance of Trifluoromethyl and Fluoro Substituents in Organic Synthesis and Medicinal Chemistry Building Blocks

The introduction of fluoro (-F) and trifluoromethyl (-CF3) groups into organic molecules is a key strategy in modern drug design. chemimpex.com The single fluorine atom is a small, highly electronegative substituent that can profoundly influence a molecule's conformation, pKa, metabolic stability, and binding affinity to target proteins. ossila.comuni.lu Its small van der Waals radius (1.47 Å) means it can often replace a hydrogen atom (1.20 Å) with minimal steric disruption while introducing significant electronic changes. uni.lu This modification can block metabolic "soft spots" in a drug candidate, thereby increasing its biological half-life.

The trifluoromethyl group is a powerful electron-withdrawing moiety that also enhances metabolic stability due to the strength of the C-F bonds. nih.gov It is often used to increase a compound's lipophilicity, which can improve its ability to permeate biological membranes. nih.govchemicalbook.com The -CF3 group can also serve as a bioisostere for other groups like chlorine or methyl, allowing chemists to modulate electronic and steric properties to optimize a compound's pharmacological profile. nih.govguidechem.com The presence of both a fluoro and a trifluoromethyl group on a single aromatic ring, as in 3'-Fluoro-4'-(trifluoromethyl)acetophenone, creates a unique electronic environment and offers multiple points for further chemical modification, making such compounds highly valuable as building blocks in organic synthesis. chemimpex.comnih.gov

Rationale for Comprehensive Academic Investigation of this compound

The specific substitution pattern of this compound presents a compelling case for detailed academic study. The compound serves as a versatile intermediate for synthesizing more complex molecules, particularly in the pharmaceutical and agrochemical sectors. chemimpex.com The ketone functional group is a reactive handle for a wide range of chemical transformations, such as condensation, reduction, and amination reactions. The combined electron-withdrawing effects of the 3'-fluoro and 4'-trifluoromethyl substituents activate the aromatic ring and influence the reactivity of the acetyl group. Investigating the precise effects of this substitution pattern on the molecule's chemical properties, reactivity, and potential biological activity is crucial for unlocking its full potential as a synthetic building block. Academic research is warranted to systematically explore its reaction pathways, develop efficient synthetic methodologies utilizing it as a precursor, and to characterize the properties of its derivatives.

Overview of Research Scope and Objectives Pertaining to this compound

The primary research objective for a compound like this compound is to fully characterize its utility as a synthetic intermediate. This involves several key areas of investigation:

Synthesis and Optimization: Developing and optimizing scalable, efficient, and cost-effective synthetic routes to produce high-purity this compound.

Reactivity Profiling: Systematically studying the reactivity of its functional groups—the ketone, the aromatic ring, and the benzylic protons of the acetyl group—under various reaction conditions to map its chemical behavior.

Derivative Library Synthesis: Utilizing the compound as a scaffold to synthesize libraries of novel derivatives. For example, it can be used in Claisen-Schmidt condensations to form chalcones, which are precursors to flavonoids and other heterocyclic compounds with potential biological activity.

Physicochemical Characterization: Thoroughly documenting its physical and spectroscopic properties to create a comprehensive data profile for future reference and computational modeling.

Exploratory Biological Screening: Evaluating the derivatives synthesized from this building block for potential applications in medicinal chemistry, such as anti-inflammatory or anticancer agents, leveraging the known benefits of its fluorinated substituents. chemimpex.com

Interactive Data Table: Physicochemical Properties of this compound

| Property | Value |

| CAS Number | 237761-81-8 |

| Molecular Formula | C₉H₆F₄O |

| Molecular Weight | 206.14 g/mol matrixscientific.com |

| Melting Point | 35-38 ºC matrixscientific.com |

| Flash Point | 85.1 ºC matrixscientific.com |

| Density | 1.299 g/cm³ matrixscientific.com |

| XLogP3-AA | 2.6 nih.gov |

Interactive Data Table: Spectroscopic Data References for this compound

| Spectral Data Type | Available Reference |

| GC-MS | NIST Mass Spectrometry Data Center nih.gov |

| FTIR Spectra | Bio-Rad Laboratories, Inc. nih.gov |

| Raman Spectra | Bio-Rad Laboratories, Inc. nih.gov |

Structure

3D Structure

Properties

IUPAC Name |

1-[3-fluoro-4-(trifluoromethyl)phenyl]ethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H6F4O/c1-5(14)6-2-3-7(8(10)4-6)9(11,12)13/h2-4H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NXQBONPKAOTSNA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1=CC(=C(C=C1)C(F)(F)F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H6F4O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40372117 | |

| Record name | 3'-Fluoro-4'-(trifluoromethyl)acetophenone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40372117 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

206.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

237761-81-8 | |

| Record name | 1-[3-Fluoro-4-(trifluoromethyl)phenyl]ethanone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=237761-81-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3'-Fluoro-4'-(trifluoromethyl)acetophenone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40372117 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 237761-81-8 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for 3 Fluoro 4 Trifluoromethyl Acetophenone

Precursor Analysis and Retrosynthetic Strategies for 3'-Fluoro-4'-(trifluoromethyl)acetophenone

Retrosynthetic analysis is a technique used to deconstruct a target molecule into simpler, commercially available precursors. For this compound, the primary disconnection points are the carbon-carbon bonds of the acetyl group and the carbon-aryl bond.

A primary retrosynthetic approach involves a Friedel-Crafts acylation reaction. This strategy disconnects the bond between the aromatic ring and the acetyl group's carbonyl carbon. This leads to a key precursor: 1-fluoro-2-(trifluoromethyl)benzene. The acetyl group is introduced using an acetylating agent such as acetyl chloride or acetic anhydride (B1165640) in the presence of a Lewis acid catalyst.

Figure 1: Retrosynthetic Analysis via Friedel-Crafts Acylation

Another significant strategy involves building the aromatic ring with the substituents already in place or introduced through cross-coupling reactions. For instance, a disconnection can be made at the aryl-acetyl bond, envisioning a palladium-catalyzed cross-coupling reaction. This would identify precursors like 4-bromo-2-fluorobenzotrifluoride (B107764) and a suitable acetyl equivalent.

Classical Synthetic Approaches to Fluorinated Acetophenones Applicable to this compound

Classical methods for synthesizing fluorinated acetophenones often rely on electrophilic aromatic substitution, particularly the Friedel-Crafts acylation.

Friedel-Crafts Acylation: This is a widely used method for acylating aromatic rings. In the context of synthesizing this compound, 1-fluoro-2-(trifluoromethyl)benzene is treated with an acetylating agent like acetyl chloride (CH₃COCl) or acetic anhydride ((CH₃CO)₂O). A strong Lewis acid, typically aluminum chloride (AlCl₃), is required to catalyze the reaction. The directing effects of the fluorine (ortho-, para-directing) and trifluoromethyl (meta-directing) groups on the precursor are crucial. The fluorine atom directs incoming electrophiles to its ortho and para positions, while the trifluoromethyl group directs to its meta position. In 1-fluoro-2-(trifluoromethyl)benzene, these effects converge, favoring substitution at the 4-position, which corresponds to the desired this compound isomer.

Another classical route begins with a substituted aniline. For instance, 3-fluoro-4-(trifluoromethyl)aniline can be converted into a diazonium salt using sodium nitrite (B80452) and a strong acid. patsnap.com This diazonium salt can then undergo a Meerwein arylation reaction with a suitable alkene, followed by oxidation, or a copper-catalyzed coupling reaction with acetaldoxime, followed by hydrolysis to yield the target ketone. patsnap.comgoogle.com

Modern Catalytic Methods for the Synthesis of this compound

Modern synthetic chemistry often employs transition-metal catalysis to achieve high efficiency and selectivity. Palladium-catalyzed cross-coupling reactions are particularly prominent.

A Heck-type reaction can be envisioned where a haloaromatic precursor, such as 4-bromo-2-fluorobenzotrifluoride, is reacted with a vinyl ether. google.com This process is typically catalyzed by a palladium compound and a phosphine (B1218219) ligand. google.com The resulting vinyl ether intermediate is then hydrolyzed under acidic conditions to yield the final acetophenone (B1666503) product. google.com This method offers an alternative to the often harsh conditions of Friedel-Crafts reactions.

Another modern approach involves the direct C-H functionalization of the aromatic precursor. While challenging, methods are being developed for the direct acylation of C-H bonds, which can reduce the number of synthetic steps required for precursor preparation. cas.cn

Optimization of Reaction Conditions for High-Yield Synthesis of this compound

Achieving a high yield of this compound requires careful optimization of reaction parameters such as temperature, solvent, catalyst, and reaction time.

In Friedel-Crafts acylations, the choice of Lewis acid and solvent is critical. While aluminum chloride is common, other Lewis acids like ferric chloride (FeCl₃) or zinc chloride (ZnCl₂) can be used. The solvent must be inert to the reaction conditions; common choices include dichloromethane (B109758), dichloroethane, or carbon disulfide. Temperature control is also essential to minimize side reactions.

For palladium-catalyzed reactions, optimization involves screening various ligands, bases, and solvents. The choice of phosphine ligand can significantly impact the catalyst's activity and stability. google.com The base is necessary to neutralize the acid generated during the reaction, with common choices including organic amines like triethylamine (B128534) or inorganic bases like potassium carbonate. google.com

Below is a table summarizing typical optimization parameters for a Heck-type reaction followed by hydrolysis.

| Parameter | Variation | Effect on Yield | Reference |

| Catalyst | Palladium Acetate, Bis(dibenzylideneacetone)palladium(0) | Catalyst choice affects reaction rate and efficiency. | google.com |

| Ligand | Triphenylphosphine, Tri(o-tolyl)phosphine | Ligand structure influences catalyst stability and selectivity. | google.com |

| Solvent | DMF, Acetonitrile (B52724), Toluene | Solvent polarity can impact reaction kinetics and solubility. | google.com |

| Base | Triethylamine, Potassium Carbonate | Base strength and solubility are important for neutralizing acid. | google.com |

| Temperature | 80-120 °C | Higher temperatures generally increase the reaction rate but can lead to decomposition. | google.com |

| Hydrolysis Acid | Hydrochloric Acid, Sulfuric Acid | Acid concentration and temperature affect the rate of conversion of the intermediate to the final product. | google.com |

Green Chemistry Principles in the Synthesis of this compound

Applying green chemistry principles to the synthesis of this compound aims to reduce the environmental impact of the process. Key considerations include:

Atom Economy: Designing synthetic routes that maximize the incorporation of all materials used in the process into the final product. Catalytic methods generally have higher atom economy than stoichiometric reactions like classical Friedel-Crafts acylation, which generates large amounts of Lewis acid waste.

Use of Safer Solvents: Replacing hazardous solvents like dichloromethane or carbon disulfide with greener alternatives such as water, ethanol, or supercritical fluids where possible. wisdomlib.org Some modern syntheses utilize ionic liquids or deep eutectic solvents as reaction media. researchgate.net

Energy Efficiency: Conducting reactions at ambient temperature and pressure to reduce energy consumption. Microwave-assisted synthesis is one technique that can accelerate reactions and reduce energy usage. researchgate.net

Catalysis: Utilizing catalytic reagents in place of stoichiometric ones. Catalysts are used in small amounts and can often be recycled and reused, minimizing waste. google.com For example, a large-scale synthesis of a similar compound, 3'-(trifluoromethyl)acetophenone (B147564), has been reported using a phase-transfer catalyst (tetrabutylammonium bromide), which is considered a green chemistry approach. chemicalbook.com

Stereoselective and Regioselective Synthetic Pathways to Analogues of this compound

While this compound itself is achiral, its ketone functional group provides a handle for creating chiral analogues through stereoselective reactions.

Stereoselective Synthesis of Analogues: The most direct pathway to chiral analogues is the asymmetric reduction of the carbonyl group to a secondary alcohol. This can be achieved using chiral reducing agents or through catalytic asymmetric hydrogenation. The resulting chiral alcohol, 1-(3'-fluoro-4'-(trifluoromethyl)phenyl)ethanol, exists as two enantiomers and is a valuable building block for pharmaceuticals and agrochemicals.

Regioselective Synthesis of Analogues: Regioselectivity refers to the control of the position of substituent groups on the aromatic ring. Synthesizing isomers of this compound requires starting with appropriately substituted precursors. For example, to synthesize 4'-Fluoro-3'-(trifluoromethyl)acetophenone, one would need to start with 1-fluoro-3-(trifluoromethyl)benzene for a Friedel-Crafts acylation. The regiochemical outcome of such reactions is governed by the directing effects of the substituents on the starting material. nih.gov In cases where direct substitution gives a mixture of isomers, separation is required, or more complex, multi-step synthetic routes must be designed that unambiguously place the functional groups in the desired positions. mdpi.com

Chemical Reactivity and Transformation Studies of 3 Fluoro 4 Trifluoromethyl Acetophenone

Reactivity at the Acetophenone (B1666503) Carbonyl Center of 3'-Fluoro-4'-(trifluoromethyl)acetophenone

The carbonyl group (C=O) of the acetyl moiety is a primary site for chemical transformations. The presence of strongly electron-withdrawing fluorine and trifluoromethyl groups on the aromatic ring significantly enhances the electrophilicity of the carbonyl carbon, making it highly susceptible to reactions with nucleophiles.

Nucleophilic Addition Reactions

The electron-deficient nature of the carbonyl carbon in this compound facilitates a variety of nucleophilic addition reactions. Organometallic reagents, such as Grignard reagents (R-MgBr) and organolithium compounds (R-Li), are expected to readily add to the carbonyl group to form tertiary alcohols after acidic workup.

Similarly, the addition of cyanide ions (from sources like NaCN or KCN) would proceed via a cyanhydrin formation, yielding a precursor for alpha-hydroxy acids. The enhanced reactivity of trifluoromethyl-substituted acetophenones towards nucleophiles is a well-documented phenomenon. semanticscholar.orgresearchgate.net For instance, research on similar substrates like 4'-(Trifluoromethyl)acetophenone has demonstrated its successful use in enantioselective addition reactions. sigmaaldrich.com

Table 1: Predicted Nucleophilic Addition Reactions

| Nucleophile | Reagent Example | Predicted Product |

|---|---|---|

| Alkyl Group | CH₃MgBr | 2-(3-Fluoro-4-(trifluoromethyl)phenyl)propan-2-ol |

| Hydride | NaBH₄ | 1-(3-Fluoro-4-(trifluoromethyl)phenyl)ethanol |

Reduction and Oxidation Processes

The carbonyl group is readily reduced to a secondary alcohol. This transformation is typically achieved with high efficiency using common reducing agents.

Reduction: Standard hydride reagents such as sodium borohydride (B1222165) (NaBH₄) in an alcoholic solvent or lithium aluminum hydride (LiAlH₄) in an ethereal solvent are expected to reduce the ketone to 1-(3-Fluoro-4-(trifluoromethyl)phenyl)ethanol. Catalytic hydrogenation using catalysts like palladium on carbon (Pd/C) or platinum oxide (PtO₂) under a hydrogen atmosphere would also be effective. Studies on the bioreduction of related compounds, such as 3'-(trifluoromethyl)acetophenone (B147564) and 3,5-bis(trifluoromethyl) acetophenone, have been successfully performed using microorganisms, yielding chiral alcohols with high enantiomeric excess. nih.govresearchgate.net

Oxidation: While oxidation of the acetyl group is less common, it can be achieved under specific conditions. For example, the haloform reaction (using a base and a halogen like Br₂) could convert the methyl ketone into the corresponding carboxylic acid, 3-Fluoro-4-(trifluoromethyl)benzoic acid, and bromoform.

Condensation Reactions

The reactivity of the carbonyl group also allows for condensation reactions. In base-catalyzed reactions like the Claisen-Schmidt condensation, this compound would serve as the electrophilic ketone component, reacting with an enolizable aldehyde or ketone that lacks alpha-hydrogens (e.g., benzaldehyde) to form an α,β-unsaturated ketone (a chalcone (B49325) derivative). The acidic alpha-hydrogens of the methyl group also permit its participation as the nucleophilic component in aldol-type reactions, although self-condensation might compete under certain conditions.

Aromatic Ring Functionalization of this compound

The aromatic ring of this compound is heavily influenced by its three substituents: the acetyl group (-COCH₃), the fluoro group (-F), and the trifluoromethyl group (-CF₃).

Electrophilic Aromatic Substitution Pathways

All three substituents on the benzene (B151609) ring are electron-withdrawing, making the ring significantly deactivated towards electrophilic aromatic substitution (EAS). youtube.com Reactions such as nitration, halogenation, or Friedel-Crafts alkylation/acylation would require harsh conditions (e.g., strong acids, high temperatures) and are expected to proceed slowly, if at all.

The regiochemical outcome of any potential EAS reaction is determined by the directing effects of the existing groups:

Acetyl group (at C1): Deactivating and meta-directing (to C3 and C5).

Fluoro group (at C3): Deactivating but ortho, para-directing (to C2, C4, and C5).

Trifluoromethyl group (at C4): Strongly deactivating and meta-directing (to C2 and C6).

Nucleophilic Aromatic Substitution Mechanisms

Nucleophilic aromatic substitution (SₙAr) is a plausible reaction pathway for this molecule, particularly involving the displacement of the fluorine atom. For an SₙAr reaction to occur, a good leaving group (like fluoride) must be positioned ortho or para to a strong electron-withdrawing group. nih.gov

Directed Ortho Metalation Strategies

Directed ortho metalation (DoM) is a powerful synthetic tool for the regioselective functionalization of aromatic rings. researchgate.netnih.gov The strategy relies on a directing metalation group (DMG) that coordinates to an organolithium base, facilitating deprotonation at the adjacent ortho position. researchgate.netnih.gov In the case of this compound, three functional groups can potentially influence the regioselectivity of a DoM reaction: the acetyl group, the fluorine atom, and the trifluoromethyl group.

The directing ability of these groups in DoM reactions generally follows the order: -C(O)NR₂ > -CONHR > -CH₂NR₂ > -OCH₃ > -CF₃ > -F. nih.gov While the acetyl group (-COCH₃) itself is not a classical powerful DMG due to its susceptibility to nucleophilic attack by the organolithium reagent, it can be converted in situ into a more effective directing group. For instance, reaction with a lithium amide can form a transient α-amino alkoxide, which can direct the lithiation.

When considering the substituents on this compound, the acetyl group (or its in situ formed derivative) would be the most potent directing group. This would direct metalation to the C-2' position. The fluorine atom is also known to act as a directing group, albeit weaker than the acetyl group, and would also direct lithiation to the C-2' position. wikipedia.org The trifluoromethyl group is a weaker directing group and would direct metalation to the C-5' position.

Given the relative strengths of the directing groups, a directed ortho metalation reaction on this compound is predicted to be highly regioselective, favoring functionalization at the C-2' position, which is ortho to both the acetyl and the fluoro groups. Competition between the potential directing groups would likely result in the following order of site activation: C-2' > C-5'.

Table 1: Predicted Regioselectivity in Directed Ortho Metalation of this compound

| Directing Group(s) | Predicted Site of Metalation | Rationale |

| Acetyl and Fluoro | C-2' | The acetyl group is a stronger directing group than the trifluoromethyl group. The fluorine atom also directs to the same position, reinforcing this selectivity. |

| Trifluoromethyl | C-5' | The trifluoromethyl group is a weaker directing group. |

It is important to note that the choice of organolithium base (e.g., n-BuLi, s-BuLi, or LDA) and reaction conditions (temperature, solvent, and additives like TMEDA) can significantly influence the outcome and efficiency of the DoM reaction. nih.gov For substrates with multiple directing groups, careful optimization of these parameters is crucial to achieve the desired regioselectivity.

Transformations Involving the Trifluoromethyl Group of this compound

The trifluoromethyl group is known for its high stability, but under specific conditions, it can undergo transformations, providing pathways to other valuable functional groups.

Defluorination and Functionalization Studies

The strong carbon-fluorine bonds in the trifluoromethyl group make its defluorination challenging. However, several methods have been developed for the partial or complete defluorination of aryl trifluoromethyl compounds.

Reductive Defluorination (Hydrodefluorination): This process involves the replacement of one or more fluorine atoms with hydrogen. Photoredox catalysis has emerged as a mild and effective method for the selective hydrodefluorination of electron-deficient trifluoromethylarenes. nih.gov This transformation typically uses an organophotocatalyst, a hydrogen atom donor, and visible light irradiation. Applying this to this compound could potentially yield 3'-fluoro-4'-(difluoromethyl)acetophenone.

Protolytic Defluorination: Treatment of trifluoromethyl-substituted arenes with Brønsted superacids can lead to protolytic defluorination. chemrxiv.orgunistra.fr This reaction proceeds through the formation of highly reactive electrophilic species, which can subsequently react with nucleophiles. In the presence of water, this can lead to the hydrolysis of the trifluoromethyl group to a carboxylic acid group, thus converting this compound into 3-fluoro-4-acetylbenzoic acid.

Functionalization via C-F Bond Activation: The activation of C-F bonds in trifluoromethyl groups can also lead to the introduction of other functional groups. Transition-metal catalysis has been employed for the functionalization of trifluoromethyl-containing compounds. researchgate.netberkeley.edu For instance, palladium-catalyzed reactions have been used for the defluorination/arylation of α-trifluoromethyl ketones. berkeley.edu

Table 2: Summary of Potential Defluorination and Functionalization Methods for the Trifluoromethyl Group

| Method | Reagents and Conditions | Potential Product |

| Reductive Defluorination | Photoredox catalyst, hydrogen atom donor, visible light | 3'-Fluoro-4'-(difluoromethyl)acetophenone |

| Protolytic Defluorination | Brønsted superacid (e.g., trifluoromethanesulfonic acid), water | 3-Fluoro-4-acetylbenzoic acid |

| C-F Bond Activation | Transition-metal catalyst (e.g., Palladium), aryl boronic acid | Arylated difluoromethyl ketone derivative |

Derivatization to Other Fluorinated Moieties

The conversion of a trifluoromethyl group into other fluorinated moieties, while retaining some fluorine atoms, is a valuable synthetic strategy. A prominent example is the transformation of a trifluoromethyl ketone into a difluoromethyl ketone.

One established method involves a magnesium-mediated selective defluorination of trifluoromethyl ketones in the presence of chlorotrimethylsilane (B32843) (TMSCl) to form 2,2-difluoroenol silyl (B83357) ethers. nih.gov Subsequent hydrolysis of this intermediate yields the corresponding difluoromethyl ketone. This two-step process offers a practical route to convert this compound into 3'-Fluoro-4'-(difluoromethyl)acetophenone. The reaction is generally mild and tolerates various functional groups on the aromatic ring. nih.gov

Another approach is the direct hydrodefluorination using photoredox catalysis, as mentioned in the previous section, which can selectively replace one fluorine atom with a hydrogen atom. nih.gov

The derivatization to other fluorinated moieties, such as chlorodifluoromethyl or bromodifluoromethyl groups, is less common directly from a trifluoromethyl group but can often be achieved from the corresponding difluoromethyl derivative or through other synthetic routes.

Table 3: Methods for the Derivatization of the Trifluoromethyl Group to a Difluoromethyl Group

| Method | Key Reagents | Intermediate | Final Product |

| Magnesium-mediated Reductive Defluorination | Mg, TMSCl | 2,2-Difluoroenol silyl ether | 3'-Fluoro-4'-(difluoromethyl)acetophenone |

| Photoredox Hydrodefluorination | Photocatalyst, H-donor | Difluorobenzyl radical | 3'-Fluoro-4'-(difluoromethyl)acetophenone |

Cross-Coupling Reactions Utilizing this compound

Palladium-catalyzed cross-coupling reactions are fundamental transformations in modern organic synthesis for the formation of carbon-carbon bonds. For this compound to be a substrate in these reactions, it would typically require the presence of a suitable leaving group on the aromatic ring, such as a bromide, iodide, or triflate, as the C-F bond is generally unreactive under standard cross-coupling conditions. The following discussion assumes the presence of such a leaving group (e.g., at the 3'-position, making the substrate 3'-Bromo-5'-fluoro-4'-(trifluoromethyl)acetophenone, or another isomer).

Suzuki-Miyaura Coupling Investigations

The Suzuki-Miyaura coupling reaction is a versatile method for forming C-C bonds by coupling an organoboron compound with an organohalide or triflate, catalyzed by a palladium complex. wikipedia.org A hypothetical Suzuki-Miyaura reaction of a halogenated derivative of this compound (e.g., 3'-bromo-5'-fluoro-4'-(trifluoromethyl)acetophenone) with an arylboronic acid would yield a biaryl product.

The reaction conditions typically involve a palladium catalyst (e.g., Pd(PPh₃)₄ or Pd(OAc)₂ with a suitable phosphine (B1218219) ligand), a base (e.g., Na₂CO₃, K₂CO₃, or Cs₂CO₃), and a solvent system (e.g., toluene, dioxane, or DMF, often with water). berkeley.edu The electronic nature of the substituents on the aromatic ring can influence the reaction rate, with electron-withdrawing groups generally facilitating the oxidative addition step. The presence of the acetyl, fluoro, and trifluoromethyl groups, all of which are electron-withdrawing, would likely enhance the reactivity of the aryl halide in the Suzuki-Miyaura coupling.

Sonogashira, Heck, and Stille Coupling Applications

Similar to the Suzuki-Miyaura coupling, the Sonogashira, Heck, and Stille reactions are powerful palladium-catalyzed methods for C-C bond formation, and their application to a halogenated derivative of this compound can be envisaged.

Sonogashira Coupling: This reaction couples a terminal alkyne with an aryl or vinyl halide. A halogenated this compound derivative would react with a terminal alkyne in the presence of a palladium catalyst, a copper(I) co-catalyst, and a base (typically an amine like triethylamine (B128534) or diisopropylamine) to afford an alkynyl-substituted acetophenone.

Heck Coupling: The Heck reaction involves the coupling of an unsaturated compound (an alkene) with an aryl or vinyl halide or triflate. Reacting a halogenated this compound with an alkene under standard Heck conditions (palladium catalyst, a base, and a suitable solvent) would lead to the formation of a styrenyl-type derivative.

Stille Coupling: This reaction couples an organohalide with an organotin compound. A halogenated this compound could be coupled with an organostannane (e.g., an arylstannane or vinylstannane) in the presence of a palladium catalyst to form a biaryl or a styrenyl derivative, respectively.

Table 4: Overview of Potential Cross-Coupling Reactions with a Halogenated this compound Derivative

| Reaction | Coupling Partner | Catalyst System | Product Type |

| Suzuki-Miyaura | Organoboron compound | Pd catalyst, Base | Biaryl |

| Sonogashira | Terminal alkyne | Pd catalyst, Cu(I) co-catalyst, Base | Aryl-alkyne |

| Heck | Alkene | Pd catalyst, Base | Styrenyl derivative |

| Stille | Organotin compound | Pd catalyst | Biaryl or Styrenyl derivative |

The specific conditions for each of these reactions, including the choice of catalyst, ligand, base, and solvent, would need to be optimized to achieve high yields and selectivity for the desired products. The electron-withdrawing nature of the substituents on the aromatic ring is generally beneficial for these cross-coupling reactions.

Rearrangement Reactions Involving this compound

A comprehensive review of scientific literature and chemical databases reveals a notable absence of specific studies detailing rearrangement reactions involving this compound as the starting material. While aryl alkyl ketones are known to participate in several classic rearrangement reactions, dedicated research applying these transformations to this particular fluorinated substrate has not been published.

Rearrangement reactions are a class of organic reactions where the carbon skeleton of a molecule is rearranged to yield a structural isomer of the original molecule. For ketones like this compound, prominent examples of such reactions include the Baeyer-Villiger oxidation and the Willgerodt-Kindler reaction.

The Baeyer-Villiger oxidation typically involves the conversion of a ketone to an ester using a peroxyacid or peroxide. wikipedia.orgucla.edu This reaction involves the insertion of an oxygen atom adjacent to the carbonyl group. Studies have been conducted on the biological Baeyer-Villiger oxidation of various other fluorinated acetophenones using enzymes like 4'-hydroxyacetophenone (B195518) monooxygenase (HAPMO), demonstrating the conversion of these compounds to their corresponding phenyl acetates. researchgate.netnih.gov However, these studies did not include this compound.

The Willgerodt-Kindler reaction is another significant rearrangement that transforms an aryl alkyl ketone into a terminal amide or thioamide. wikipedia.org This reaction typically uses ammonium (B1175870) polysulfide or a mixture of elemental sulfur and an amine (like morpholine). wikipedia.orgresearchgate.net The net effect is the migration of the carbonyl function to the terminal carbon of the alkyl chain and its conversion to an amide or related derivative. wikipedia.org While acetophenone is a classic substrate for this reaction, specific adaptations for this compound are not documented. wikipedia.orgresearchgate.net

Due to the lack of specific research findings, no experimental data, such as reaction conditions, yields, or product characterization for rearrangement reactions of this compound, can be provided. Consequently, a data table of detailed research findings cannot be generated.

Mechanistic Investigations of Reactions Involving 3 Fluoro 4 Trifluoromethyl Acetophenone

Reaction Kinetics and Rate Law Determinations for Transformations of 3'-Fluoro-4'-(trifluoromethyl)acetophenone

Detailed kinetic studies and rate law determinations for reactions specifically involving this compound are not extensively documented in publicly available literature. However, the kinetic behavior of this compound can be inferred from studies on analogous substituted acetophenones. The presence of strong electron-withdrawing groups, the 3'-fluoro and 4'-trifluoromethyl groups, is expected to have a pronounced effect on the reaction rates.

For reactions involving nucleophilic attack at the carbonyl carbon, these electron-withdrawing groups enhance the electrophilicity of the carbonyl carbon, thereby increasing the rate of reaction. For instance, in reactions such as nucleophilic addition, the rate law would likely show a first-order dependence on both the concentration of the acetophenone (B1666503) and the nucleophile.

Table 1: Expected Relative Reaction Rates of Substituted Acetophenones in Nucleophilic Addition Reactions

| Acetophenone Derivative | Substituent Effects | Expected Relative Rate |

|---|---|---|

| Acetophenone | Reference | 1 |

| 4'-Methoxyacetophenone | Electron-donating | < 1 |

| 4'-Chloroacetophenone | Electron-withdrawing | > 1 |

| This compound | Strongly electron-withdrawing | >> 1 |

Conversely, for reactions where the rate-determining step involves the formation of an enol or enolate, such as in certain base-catalyzed condensations or α-halogenations, the kinetics can be more complex. The acidity of the α-protons of the acetyl group is increased by the inductive effect of the substituted phenyl ring, which would facilitate enolate formation.

Identification and Characterization of Reaction Intermediates Derived from this compound

The identification and characterization of reaction intermediates are key to elucidating reaction mechanisms. In reactions of this compound, several types of intermediates can be postulated based on the reaction conditions.

In nucleophilic addition reactions, a tetrahedral intermediate is formed when a nucleophile attacks the carbonyl carbon. The stability of this intermediate is influenced by the substituents on the aromatic ring. The electron-withdrawing fluoro and trifluoromethyl groups can stabilize the negative charge on the oxygen atom of the tetrahedral intermediate through inductive effects.

For reactions occurring under basic conditions, the formation of an enolate intermediate is common. The increased acidity of the α-protons in this compound facilitates the formation of the corresponding enolate in the presence of a suitable base. This enolate is a key intermediate in reactions like aldol (B89426) condensations and alkylations.

In the context of photochemical reactions, acetophenone derivatives are known to form excited triplet states which can act as reactive intermediates. While specific studies on this compound are scarce, it is plausible that it can undergo photo-induced reactions via such excited state intermediates.

Techniques such as spectroscopy (NMR, IR) and mass spectrometry are instrumental in the direct or indirect observation and characterization of these transient species. In some cases, trapping experiments, where a reactive species is added to intercept and stabilize an intermediate, can provide evidence for its existence. For instance, silyl (B83357) enol ethers can be formed by trapping the enolate intermediate with a silylating agent.

Transition State Analysis in Reactions of this compound

Transition state analysis provides insight into the energy barriers and stereochemical pathways of a reaction. For reactions involving this compound, computational chemistry methods, such as Density Functional Theory (DFT), are valuable tools for modeling transition state structures and energies. mit.edunumberanalytics.com

In nucleophilic addition reactions, the transition state involves the approach of the nucleophile to the carbonyl carbon. The geometry of this transition state is influenced by steric and electronic factors. The electron-withdrawing substituents on the phenyl ring of this compound would lower the energy of the transition state for nucleophilic attack by stabilizing the developing negative charge on the carbonyl oxygen.

For stereoselective reactions, such as asymmetric reductions of the ketone, the analysis of competing transition states is crucial for understanding the origin of enantioselectivity. Chiral catalysts or reagents create diastereomeric transition states with different energies, leading to the preferential formation of one enantiomer of the product alcohol. The structure of these transition states often involves coordination of the ketone to a chiral ligand or catalyst.

Table 2: Factors Influencing Transition State Stability in Reactions of this compound

| Reaction Type | Key Transition State Feature | Influence of Fluoro and Trifluoromethyl Groups |

|---|---|---|

| Nucleophilic Addition | Developing negative charge on carbonyl oxygen | Stabilization through inductive effects, lowering activation energy |

| Enolate Formation | C-H bond breaking at α-position | Increased acidity of α-protons facilitates this step |

Solvent Effects and Catalysis in Reactions of this compound

Solvent choice and the use of catalysts are critical in controlling the rate and selectivity of chemical reactions. For transformations of this compound, these factors play a significant role.

Solvent Effects: The polarity of the solvent can influence reaction rates. For reactions that involve the formation of charged intermediates or transition states, polar solvents are generally preferred as they can stabilize these species. For example, in nucleophilic addition reactions, a polar protic solvent can stabilize the developing negative charge in the transition state through hydrogen bonding. In contrast, reactions proceeding through non-polar transition states may be faster in non-polar solvents.

Catalysis: A wide range of catalysts can be employed to promote reactions of this compound.

Acid Catalysis: In reactions like acetal (B89532) formation, an acid catalyst protonates the carbonyl oxygen, increasing the electrophilicity of the carbonyl carbon and facilitating nucleophilic attack.

Base Catalysis: Base catalysts are used to generate nucleophiles or to form enolate intermediates. For instance, in aldol reactions, a base is used to deprotonate the α-carbon.

Transition Metal Catalysis: Transition metal complexes are often used in hydrogenation and cross-coupling reactions. For the reduction of the ketone to an alcohol, catalysts based on ruthenium, rhodium, or iridium are commonly employed.

Biocatalysis: Enzymes, such as ketoreductases, can catalyze the enantioselective reduction of ketones with high efficiency and selectivity. nih.gov The substrate specificity of these enzymes can be influenced by the electronic properties of the substituents on the aromatic ring.

Stereochemical Outcomes and Diastereoselectivity in Reactions of this compound

Reactions involving the prochiral carbonyl group of this compound can lead to the formation of chiral products. The control of stereochemistry in these reactions is a significant aspect of modern organic synthesis.

Enantioselective Reductions: The asymmetric reduction of this compound to the corresponding chiral alcohol, 1-(3'-fluoro-4'-(trifluoromethyl)phenyl)ethanol, is a key transformation. This can be achieved using chiral reducing agents or through catalytic asymmetric hydrogenation. The enantioselectivity of these reactions is determined by the difference in the activation energies of the two diastereomeric transition states leading to the (R) and (S) enantiomers of the product. High enantiomeric excesses are often achieved by using catalysts with well-defined chiral environments. For instance, biocatalytic reductions using recombinant E. coli whole cells have been shown to be effective for the asymmetric preparation of (R)-1-[3-(trifluoromethyl)phenyl]ethanol from the related 3'-(trifluoromethyl)acetophenone (B147564), suggesting a similar approach could be successful for the title compound. nih.gov

Diastereoselective Reactions: When this compound reacts with a chiral nucleophile or in the presence of a chiral auxiliary, diastereomeric products can be formed. The diastereoselectivity is governed by the steric and electronic interactions in the diastereomeric transition states. For example, in an aldol reaction with a chiral enolate, the facial selectivity of the attack on the ketone is influenced by the existing stereocenter in the enolate.

The unique electronic properties imparted by the fluoro and trifluoromethyl groups can influence the stereochemical outcome by affecting the preferred conformation of the substrate in the transition state.

Spectroscopic and Advanced Analytical Characterization Techniques for 3 Fluoro 4 Trifluoromethyl Acetophenone and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation (¹H, ¹³C, ¹⁹F NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for determining the precise molecular structure of an organic compound. By analyzing the ¹H, ¹³C, and ¹⁹F nuclei, a complete structural map of 3'-Fluoro-4'-(trifluoromethyl)acetophenone can be assembled.

¹H NMR: The proton NMR spectrum provides information on the number, environment, and connectivity of hydrogen atoms. For this compound, the spectrum is expected to show signals for the aromatic protons and the methyl protons. The aromatic region would display complex splitting patterns due to spin-spin coupling between the protons and with the fluorine atom. The methyl group would appear as a singlet, typically in the range of 2.5-2.7 ppm.

¹³C NMR: The carbon-13 NMR spectrum reveals the number of unique carbon atoms and their chemical environments. The spectrum for this compound would show distinct signals for the carbonyl carbon (around 195-200 ppm), the methyl carbon (around 25-30 ppm), the trifluoromethyl carbon (a quartet around 120-130 ppm due to C-F coupling), and the aromatic carbons. The aromatic carbons' chemical shifts would be influenced by the electron-withdrawing effects of the fluorine and trifluoromethyl groups, and some signals would exhibit splitting due to C-F coupling.

¹⁹F NMR: Fluorine-19 NMR is particularly informative for fluorinated compounds. This spectrum would be expected to show two distinct signals: one for the trifluoromethyl (-CF₃) group and one for the single fluorine atom on the aromatic ring. The -CF₃ group typically appears as a singlet around -63 ppm (relative to CFCl₃). The chemical shift of the aromatic fluorine atom would be influenced by its position relative to the other substituents.

Table 1: Predicted and Comparative NMR Data

| Compound | Nucleus | Predicted/Observed Chemical Shifts (δ, ppm) |

| This compound | ¹H | Aromatic H: 7.5-8.2 (complex multiplets), -CH₃: ~2.6 (singlet) |

| ¹³C | C=O: ~196, Aromatic C: 115-140, -CF₃: ~123 (quartet), -CH₃: ~27 | |

| ¹⁹F | Ar-F: -110 to -115, -CF₃: ~ -63 | |

| 3'-(Trifluoromethyl)acetophenone (B147564) nih.gov | ¹H | Aromatic H: 7.62, 7.82, 8.15, 8.21, -CH₃: 2.65 |

| ¹³C | C=O: 196.6, Aromatic C: 126.1, 129.5, 130.8, 132.5, 138.1, -CF₃: 123.6 (q), -CH₃: 26.7 | |

| 4'-(Trifluoromethyl)acetophenone | ¹H | Aromatic H: 7.73, 8.06, -CH₃: 2.65 |

Infrared (IR) Spectroscopy for Functional Group Analysis

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The IR spectrum of this compound would be dominated by characteristic absorption bands. A strong, sharp peak corresponding to the carbonyl (C=O) stretch of the ketone is expected around 1690-1710 cm⁻¹. The carbon-fluorine bonds of the trifluoromethyl group typically show strong absorptions in the 1100-1350 cm⁻¹ region. The C-F stretch for the aromatic fluorine would appear around 1200-1250 cm⁻¹. Additionally, C-H stretching vibrations for the aromatic ring and the methyl group would be observed around 3000-3100 cm⁻¹ and 2850-2950 cm⁻¹, respectively. Aromatic C=C stretching bands would also be present in the 1450-1600 cm⁻¹ region.

Table 2: Characteristic IR Absorption Frequencies

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

| Carbonyl (Ketone) | C=O Stretch | 1690 - 1710 |

| Trifluoromethyl | C-F Stretch | 1100 - 1350 (multiple strong bands) |

| Aryl Fluoride | C-F Stretch | 1200 - 1250 |

| Aromatic Ring | C=C Stretch | 1450 - 1600 |

| Methyl Group | C-H Stretch | 2850 - 2950 |

| Aromatic C-H | C-H Stretch | 3000 - 3100 |

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio of ions. It is used to determine the molecular weight of a compound and can provide structural information through analysis of its fragmentation patterns. For this compound (Molecular Formula: C₉H₆F₄O), the molecular weight is 206.14 g/mol . The mass spectrum would show a molecular ion peak (M⁺) at m/z = 206.

The fragmentation pattern is typically initiated by the loss of small, stable fragments. A common fragmentation for acetophenones is the alpha-cleavage, leading to the loss of the methyl group (•CH₃, 15 Da), which would result in a prominent peak at m/z = 191 (M-15) corresponding to the [CF₃C₆H₃FCO]⁺ ion. Subsequent loss of carbon monoxide (CO, 28 Da) from this fragment could produce an ion at m/z = 163. Another characteristic peak would be at m/z = 43, corresponding to the acetyl cation [CH₃CO]⁺.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about conjugated electronic systems within a molecule. The UV-Vis spectrum of an aromatic ketone like this compound is characterized by two main absorption bands. studyraid.com

π → π* Transition: This is a high-intensity absorption band, typically observed at shorter wavelengths (around 240-250 nm), arising from the promotion of an electron from a π bonding orbital to a π* antibonding orbital within the conjugated aromatic system. studyraid.com

n → π* Transition: This is a lower-intensity absorption band occurring at longer wavelengths (around 280-320 nm). studyraid.comchegg.com It corresponds to the excitation of a non-bonding electron (from the carbonyl oxygen) to a π* antibonding orbital. This transition is often observed as a shoulder on the more intense π → π* band. studyraid.com

The positions and intensities of these bands can be influenced by substituents on the aromatic ring. The electron-withdrawing fluorine and trifluoromethyl groups are expected to cause a slight shift in the absorption maxima compared to unsubstituted acetophenone (B1666503).

X-ray Crystallography for Solid-State Structural Determination of this compound Derivatives

X-ray crystallography is a definitive technique for determining the three-dimensional atomic arrangement of a molecule in its solid, crystalline state. While a crystal structure for this compound itself is not publicly documented, studies on related fluorinated acetophenone derivatives demonstrate the power of this method. nih.gov

For derivatives that can be crystallized, X-ray analysis provides precise bond lengths, bond angles, and torsional angles. This information confirms the molecular connectivity and reveals the molecule's conformation in the solid state. For example, in studies of 2'-fluoro-substituted acetophenones, X-ray crystallography confirmed an s-trans conformation, where the carbonyl group and the benzene (B151609) ring are nearly coplanar. nih.gov This technique is invaluable for unambiguously establishing stereochemistry and understanding intermolecular interactions, such as hydrogen bonding or π-stacking, within the crystal lattice. man.ac.uk In cases where crystallization is difficult, fluorinated chaperone molecules can be employed to facilitate the formation of crystals suitable for X-ray analysis. nih.govresearchgate.net

Chromatographic Techniques (GC-MS, HPLC) for Purity Assessment and Mixture Analysis

Chromatographic methods are essential for separating components of a mixture and assessing the purity of a compound.

Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is a powerful hybrid technique ideal for the analysis of volatile and thermally stable compounds like this compound. The sample is vaporized and separated based on its boiling point and interactions with the stationary phase of the GC column. The separated components then enter the mass spectrometer, which acts as a detector, providing mass spectra for identification. This method can effectively separate the target compound from starting materials, byproducts, and solvents, allowing for both qualitative identification and quantitative purity assessment.

High-Performance Liquid Chromatography (HPLC): HPLC is a versatile technique that separates compounds in a liquid mobile phase based on their differential interactions with a solid stationary phase. For this compound, reversed-phase HPLC (using a nonpolar stationary phase like C18 and a polar mobile phase, such as a mixture of acetonitrile (B52724) and water) would be a suitable method. A UV detector, set to one of the compound's absorption maxima (e.g., ~250 nm), is typically used for detection. HPLC is highly effective for determining purity, quantifying the compound in mixtures, and monitoring reaction progress.

Computational Chemistry and Theoretical Studies of 3 Fluoro 4 Trifluoromethyl Acetophenone

Electronic Structure Calculations and Molecular Orbital Analysis of 3'-Fluoro-4'-(trifluoromethyl)acetophenone

Electronic structure calculations are fundamental to understanding the reactivity and spectroscopic properties of a molecule. For this compound, these calculations would typically be performed using Density Functional Theory (DFT), a method that offers a good balance between accuracy and computational cost.

Molecular Orbitals: A key output of these calculations is the analysis of the Frontier Molecular Orbitals (FMOs): the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).

HOMO: This orbital is associated with the molecule's ability to donate electrons. In acetophenones, the HOMO is generally localized over the aromatic ring and the carbonyl oxygen, indicating these are the primary sites for electrophilic attack.

LUMO: This orbital represents the molecule's ability to accept electrons. The LUMO is typically distributed over the carbonyl group and the phenyl ring, highlighting the sites susceptible to nucleophilic attack.

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a critical parameter. A smaller gap suggests higher chemical reactivity, lower kinetic stability, and easier electronic excitation. In a study on the related compound 3'-(trifluoromethyl)acetophenone (B147564), DFT calculations with the B3LYP functional and 6-31+G(d) basis set were used to determine these energies. semanticscholar.org The analysis of the HOMO-LUMO gap helps explain the charge transfer interactions occurring within the molecule. semanticscholar.org

Table 1: Representative FMO Data for a Substituted Acetophenone (B1666503)

| Parameter | Description | Typical Calculated Value (eV) |

|---|---|---|

| EHOMO | Energy of the Highest Occupied Molecular Orbital | -7.0 to -8.0 |

| ELUMO | Energy of the Lowest Unoccupied Molecular Orbital | -1.5 to -2.5 |

| ΔE (Gap) | ELUMO - EHOMO | 4.5 to 6.0 |

Note: Values are illustrative and based on calculations for analogous compounds like 3'-(trifluoromethyl)acetophenone.

Conformational Analysis and Energy Landscapes of this compound

Conformational analysis investigates the different spatial arrangements of atoms in a molecule (conformers) and their relative energies. For this compound, the primary conformational flexibility arises from the rotation of the acetyl group relative to the plane of the phenyl ring.

To explore the energy landscape, a Potential Energy Surface (PES) scan is typically performed. This involves systematically rotating the dihedral angle (O=C–C–C) and calculating the molecule's energy at each step. The results are plotted to show energy minima, corresponding to stable conformers, and energy maxima, representing transition states between them.

For substituted acetophenones, the acetyl group can be either coplanar with the phenyl ring (s-cis or s-trans) or adopt a non-planar (orthogonal) conformation. Studies on 2'-fluoro-substituted acetophenones have shown a strong preference for the s-trans conformer, where the carbonyl oxygen is oriented away from the fluorine atom to minimize steric and electrostatic repulsion. nih.govacs.org A similar analysis for this compound would reveal its most stable, lowest-energy conformation, which is crucial for accurately predicting other molecular properties. semanticscholar.org Computational studies on α-fluoroacetophenone have demonstrated that the lowest energy conformation can be influenced by the solvent environment, with polar solvents favoring more polar conformers. beilstein-journals.org

Prediction of Spectroscopic Parameters for this compound

Computational chemistry is a powerful tool for predicting and interpreting spectroscopic data, such as infrared (IR) and Raman spectra. DFT calculations can predict the vibrational frequencies of a molecule, which correspond to the peaks observed in experimental spectra.

For a molecule like 3'-(trifluoromethyl)acetophenone, theoretical vibrational wavenumbers, infrared intensities, and Raman activities can be calculated using methods like B3LYP with a 6-31+G(d) basis set. semanticscholar.org The calculated frequencies are often systematically scaled to correct for approximations in the computational method and to achieve better agreement with experimental data. semanticscholar.org

This analysis allows for the confident assignment of specific vibrational modes to the observed spectral bands. Key vibrational modes for this compound would include:

C=O stretching of the ketone group.

C-F stretching of the fluoro group.

Symmetric and asymmetric stretching of the CF3 group.

Various C-C stretching and bending modes within the aromatic ring.

Table 2: Example of Calculated vs. Experimental Vibrational Frequencies for an Analogous Compound

| Vibrational Mode | Calculated Wavenumber (cm-1) | Experimental Wavenumber (cm-1) |

|---|---|---|

| C=O Stretch | ~1700 | ~1690 |

| CF3 Asymmetric Stretch | ~1320 | ~1315 |

| C-F Stretch | ~1250 | ~1245 |

| CF3 Symmetric Stretch | ~1170 | ~1165 |

Note: Data is representative of typical results for trifluoromethyl-substituted acetophenones. semanticscholar.org

Density Functional Theory (DFT) Applications for Reactivity Prediction and Mechanistic Insights

DFT provides significant insights into the chemical reactivity of molecules. One of the most valuable tools in this regard is the Molecular Electrostatic Potential (MEP) map. The MEP is plotted onto the molecule's electron density surface, using a color scale to indicate regions of different electrostatic potential.

Red Regions: Indicate negative electrostatic potential (electron-rich), corresponding to sites susceptible to electrophilic attack. For this compound, this region would be concentrated on the carbonyl oxygen atom.

Blue Regions: Indicate positive electrostatic potential (electron-poor), corresponding to sites for nucleophilic attack. These would be found around the hydrogen atoms of the phenyl ring and the methyl group.

Green Regions: Indicate neutral potential.

The MEP map provides a clear, visual prediction of where the molecule is most likely to interact with other chemical species, offering crucial insights for understanding reaction mechanisms. semanticscholar.org DFT calculations on substituted acetophenones have been used to study their basicities and affinities for ions like Na+, showing that the interaction is predominantly an ion-dipole attraction at the carbonyl oxygen. researchgate.net

Quantum Chemical Descriptors and Structure-Reactivity Relationships for this compound

Based on the HOMO and LUMO energies derived from DFT calculations, several quantum chemical descriptors can be calculated to quantify the molecule's reactivity and stability. These descriptors help establish structure-reactivity relationships. semanticscholar.org

Table 3: Key Quantum Chemical Descriptors

| Descriptor | Formula | Interpretation |

|---|---|---|

| Ionization Potential (I) | I ≈ -EHOMO | The energy required to remove an electron. |

| Electron Affinity (A) | A ≈ -ELUMO | The energy released when an electron is added. |

| Electronegativity (χ) | χ = (I + A) / 2 | The ability of the molecule to attract electrons. |

| Chemical Potential (μ) | μ = -χ | The "escaping tendency" of electrons from the molecule. |

| Global Hardness (η) | η = (I - A) / 2 | Resistance to change in electron distribution or charge transfer. A larger value indicates higher stability. |

| Global Softness (S) | S = 1 / (2η) | The reciprocal of hardness; indicates higher reactivity. |

| Electrophilicity Index (ω) | ω = μ2 / (2η) | A measure of the molecule's ability to act as an electrophile. |

By calculating these parameters for this compound, one could quantitatively predict its stability and reactivity profile in various chemical reactions.

Strategic Applications and Derivative Synthesis from 3 Fluoro 4 Trifluoromethyl Acetophenone in Contemporary Organic Chemistry

Design and Synthesis of Ligands and Catalysts Incorporating the 3'-Fluoro-4'-(trifluoromethyl)acetophenone Moiety

Without published research or patents detailing these specific uses, any attempt to generate content for the requested sections would be speculative and would not meet the required standards of scientific accuracy. Therefore, the creation of the requested article is not possible at this time based on the accessible information.

Future Directions and Emerging Research Avenues for 3 Fluoro 4 Trifluoromethyl Acetophenone

Development of More Sustainable and Environmentally Benign Synthetic Routes

Traditional synthesis methods for fluorinated acetophenones, such as Friedel-Crafts acylation, often rely on harsh conditions, stoichiometric amounts of Lewis acids, and chlorinated solvents, which generate significant waste. guidechem.com Some modern approaches for related compounds have employed hazardous reagents like n-butyl lithium and require cryogenic temperatures, making them costly and difficult to scale safely. googleapis.comguidechem.com Future research is imperative to develop greener synthetic protocols.

Key areas for exploration include:

Catalytic Methods: Investigating novel catalytic systems that can replace stoichiometric Lewis acids in acylation reactions. This could involve heterogeneous catalysts for easier separation and recycling or more efficient homogeneous catalysts that work under milder conditions.

Biocatalysis: The use of whole-cell biocatalysts or isolated enzymes for the synthesis and transformation of related ketones has shown promise. nih.gov For instance, recombinant E. coli cells have been used for the asymmetric reduction of 3'-(trifluoromethyl)acetophenone (B147564). nih.gov Exploring enzymatic pathways for the synthesis of 3'-Fluoro-4'-(trifluoromethyl)acetophenone could offer a highly selective and environmentally friendly alternative.

Flow Chemistry: Transitioning from batch to continuous flow processes can improve safety, efficiency, and scalability. Flow reactors allow for better control over reaction parameters (temperature, pressure), reduce reaction times, and can enable the safe use of hazardous intermediates.

Greener Solvents: Replacing conventional volatile organic compounds with more sustainable alternatives like ionic liquids, supercritical fluids, or bio-based solvents would significantly reduce the environmental impact of the synthesis.

Exploration of Novel Reactivity Patterns under Extreme Conditions or Unconventional Catalysis

The reactivity of this compound has primarily been explored under conventional laboratory conditions. Investigating its behavior under non-standard conditions could unlock novel synthetic pathways and molecular scaffolds.

Future research could focus on:

Extreme Conditions: Studying reactions under high pressure or high temperature could reveal new reactivity patterns or alter regioselectivity, leading to the formation of unique products not accessible through traditional methods.

Photocatalysis and Electrochemistry: These techniques offer alternative methods for activating the molecule. The aromatic ring and carbonyl group are potential sites for photoredox-catalyzed reactions or electrochemical transformations, enabling novel C-C and C-heteroatom bond formations under mild conditions.

Mechanochemistry: Performing reactions in the solid state through mechanical grinding (ball milling) can reduce or eliminate the need for solvents, leading to more sustainable processes and potentially different product outcomes compared to solution-phase chemistry.

Bioisosteric Replacements and Pharmacophore Modifications Based on this compound

In medicinal chemistry, fluorine and trifluoromethyl groups are well-established bioisosteres used to modulate a molecule's physicochemical and pharmacokinetic properties, such as metabolic stability, lipophilicity, and binding affinity. cambridgemedchemconsulting.comnih.gov The 3'-fluoro-4'-(trifluoromethyl)phenyl motif is therefore an attractive scaffold for drug design.

Emerging research avenues include:

Scaffold for Bioisosteric Design: Using the entire this compound structure as a template to design bioisosteres for existing drugs. The specific electronic and steric properties conferred by the dual fluorine substitution can be leveraged to optimize drug candidates.

Pharmacophore Modification: Systematically modifying the core structure to probe structure-activity relationships (SAR). This involves:

Acetyl Group Replacement: Replacing the acetyl group with other functionalities (e.g., carboxylic acids, tetrazoles, triazoles) can alter the molecule's ability to participate in hydrogen bonding and other key binding interactions. taylorandfrancis.com

Aromatic Ring Substitution: Introducing additional substituents onto the aromatic ring or replacing the phenyl ring with a heterocyclic system to fine-tune biological activity and ADME (absorption, distribution, metabolism, and excretion) properties.

The goal of these modifications would be to create new chemical entities with improved potency, selectivity, or metabolic profiles for various biological targets.

Integration of this compound into Supramolecular Assemblies and Nanomaterials

The high polarity and potential for non-covalent interactions (such as dipole-dipole, halogen bonding, and π-π stacking) make this compound an interesting building block for materials science. While its potential in this area is largely untapped, its unique properties suggest several promising directions.

Future explorations could involve:

Liquid Crystals: The rigid, polar structure of the molecule suggests it could be a component of liquid crystalline materials. smolecule.com Derivatization to introduce mesogenic groups could lead to novel materials with applications in displays and sensors.

Functional Polymers: Incorporating the 3'-fluoro-4'-(trifluoromethyl)phenyl moiety into polymer backbones or as a pendant group could yield materials with enhanced thermal stability, chemical resistance, and specific optical or electronic properties.

Nanomaterial Surface Modification: Using derivatives of the compound to functionalize the surface of nanoparticles (e.g., gold, silica, quantum dots). The fluorinated groups can impart unique surface properties, such as hydrophobicity or specific binding capabilities, for applications in diagnostics, imaging, or targeted delivery systems.

Potential for Derivatization into High-Value Specialty Chemicals

As a versatile chemical intermediate, this compound is a precursor for a wide range of more complex molecules. guidechem.comsmolecule.com Its functional groups—the reactive ketone and the activated aromatic ring—are amenable to numerous chemical transformations.

Opportunities for creating high-value derivatives include:

Pharmaceutical Intermediates: Further elaboration of the molecule through reactions like aldol (B89426) condensation, Mannich reactions, or reductive amination can produce complex scaffolds for the synthesis of active pharmaceutical ingredients (APIs).

Agrochemicals: The presence of a trifluoromethyl group is a common feature in modern pesticides and herbicides due to its effect on biological activity. smolecule.com Derivatization can lead to new crop protection agents with improved efficacy or environmental profiles.

Advanced Materials Precursors: Synthesis of monomers from this compound for polymerization into high-performance fluorinated polymers used in electronics, aerospace, and specialty coatings.

The table below summarizes potential transformations and their applications.

| Functional Group | Potential Reaction | Resulting Derivative Class | Potential Application Area |

| Ketone (C=O) | Asymmetric Reduction | Chiral Alcohols | Chiral building blocks for APIs |

| Ketone (α-carbon) | Halogenation, Alkylation | α-Substituted Ketones | Synthetic intermediates |

| Ketone (C=O) | Condensation Reactions | Chalcones, Heterocycles | Medicinal chemistry, Materials science |

| Aromatic Ring | Further Electrophilic Substitution | Polysubstituted Aromatics | Fine-tuning of electronic properties |

| Aromatic Ring | Nucleophilic Aromatic Substitution | Ether or Amine Derivatives | Bioactive molecules |

Opportunities for Collaborative and Interdisciplinary Research Leveraging this compound

The full potential of this compound can best be realized through collaborative efforts that span multiple scientific disciplines. Its diverse applicability makes it an ideal subject for interdisciplinary projects.

Key opportunities for collaboration include:

Synthetic and Computational Chemistry: Synthetic chemists can work on developing novel, sustainable synthetic routes, while computational chemists model reaction mechanisms and predict the properties of new derivatives to guide synthetic efforts.

Medicinal Chemistry and Pharmacology: Medicinal chemists can design and synthesize libraries of compounds based on the this compound scaffold. These compounds can then be screened by pharmacologists and biologists to identify new therapeutic leads and understand their mechanisms of action.

Materials Science and Organic Synthesis: Organic chemists can create novel monomers and functionalized molecules from the parent compound, which materials scientists can then use to develop and characterize new polymers, liquid crystals, and nanomaterials with tailored properties.

Chemical Engineering and Green Chemistry: Chemical engineers can collaborate with chemists to scale up sustainable synthetic processes developed in the lab, focusing on process optimization, safety, and economic viability using principles of green engineering.

Such collaborations will be essential to transform the fundamental chemical potential of this compound into practical applications in medicine, agriculture, and materials science.

Q & A

Basic: What are the common synthetic routes for preparing 3'-fluoro-4'-(trifluoromethyl)acetophenone, and how do reaction conditions influence yield?

Methodological Answer:

The synthesis of fluorinated acetophenones typically involves halogenation, Friedel-Crafts acylation, or cross-coupling reactions. For this compound:

- Friedel-Crafts Acylation : Reacting a fluorinated aromatic precursor (e.g., 3-fluoro-4-(trifluoromethyl)benzene) with acetyl chloride in the presence of a Lewis acid catalyst (e.g., AlCl₃). Key parameters include temperature (0–25°C) and solvent polarity (e.g., dichloromethane) to control regioselectivity .

- Halogen Exchange : Substituting a nitro or hydroxyl group on the aromatic ring with fluorine using fluorinating agents like DAST (diethylaminosulfur trifluoride). This requires anhydrous conditions and inert atmospheres to prevent side reactions .

- Optimization : Yields (typically 50–70%) depend on stoichiometric ratios, catalyst loading, and purification methods (e.g., reduced-pressure distillation or column chromatography) .

Basic: Which spectroscopic and chromatographic techniques are most effective for characterizing this compound?

Methodological Answer:

- NMR Spectroscopy : ¹⁹F NMR is critical for identifying fluorine environments. The trifluoromethyl group (-CF₃) appears as a quartet (~δ -60 to -65 ppm), while the aromatic fluorine resonates near δ -110 ppm. ¹H NMR confirms the acetophenone backbone (acetyl peak at δ 2.6–2.8 ppm) .

- Mass Spectrometry (MS) : High-resolution MS (HRMS) verifies the molecular ion [M+H]⁺ at m/z 207.04 (C₉H₆F₄O⁺) and fragments like [C₈H₄F₄]⁺ .

- IR Spectroscopy : Strong carbonyl stretch (C=O) at ~1680 cm⁻¹ and C-F stretches (1100–1250 cm⁻¹) .

- X-ray Crystallography : Resolves steric effects from the bulky trifluoromethyl group, confirming molecular geometry .

Basic: What are the primary research applications of this compound in medicinal chemistry?

Methodological Answer:

- Pharmacophore Development : The trifluoromethyl group enhances metabolic stability and lipophilicity, making it a key motif in kinase inhibitors and protease inhibitors. For example, it serves as a precursor in synthesizing fluorinated analogs of anti-inflammatory drugs .

- Proteomics : Used to study protein-ligand interactions via fluorescence quenching assays, leveraging the electron-withdrawing effects of fluorine atoms .

Basic: What are the critical physicochemical properties of this compound, and how do they impact experimental design?

Methodological Answer:

Basic: What safety protocols are recommended for handling this compound?

Methodological Answer:

- Personal Protective Equipment (PPE) : Use nitrile gloves, lab coats, and safety goggles due to potential skin/eye irritation.

- Ventilation : Conduct reactions in fume hoods to avoid inhalation of volatile byproducts (e.g., HF gas during hydrolysis) .

- Storage : Store in amber glass bottles at 2–8°C under inert gas (Ar/N₂) to prevent moisture absorption and decomposition .

Advanced: How do electron-withdrawing substituents (F, CF₃) influence the compound’s reactivity in nucleophilic aromatic substitution?

Methodological Answer:

The -CF₃ and -F groups activate the aromatic ring toward electrophilic substitution at the meta and para positions due to their strong electron-withdrawing nature. For example:

- Kinetic Studies : The -CF₃ group reduces electron density at the 4-position, slowing nitration but accelerating halogenation. Competitive experiments show 2–3x faster bromination at the 4-position compared to non-fluorinated analogs .

- Mechanistic Insight : Density Functional Theory (DFT) calculations reveal lowered LUMO energy (-2.1 eV), facilitating nucleophilic attack .

Advanced: How does the compound’s stability vary under acidic, basic, or photolytic conditions?

Methodological Answer:

- Acidic Conditions : Stable in dilute H₂SO₄ (pH > 3) but decomposes in concentrated HCl due to cleavage of the acetyl group.

- Basic Conditions : Undergoes hydrolysis in NaOH (≥1M) to form 3-fluoro-4-(trifluoromethyl)benzoic acid. Monitor via TLC (Rf shift from 0.7 to 0.3 in ethyl acetate/hexane) .

- Photolysis : UV light (254 nm) induces defluorination, forming 4-(trifluoromethyl)acetophenone as a major byproduct. Use amber glassware for light-sensitive reactions .

Advanced: What computational models are used to predict the compound’s behavior in catalytic systems?

Methodological Answer:

- Molecular Dynamics (MD) Simulations : Model interactions with Pd catalysts in cross-coupling reactions. The -CF₃ group increases steric hindrance, reducing catalytic turnover by 30% compared to -CH₃ analogs .

- QSPR Models : Relate logP (calculated: 2.8) to membrane permeability in drug delivery studies .

Advanced: How can researchers resolve contradictions in reported synthetic yields or spectral data?

Methodological Answer:

- Yield Discrepancies : Replicate procedures with strict control of anhydrous conditions (e.g., use molecular sieves) and catalyst purity. For example, AlCl₃ purity ≥99% improves yields from 50% to 65% .

- Spectral Variations : Calibrate instruments with fluorinated standards (e.g., hexafluorobenzene for ¹⁹F NMR) and validate via inter-lab comparisons .

Advanced: What strategies optimize the compound’s use in enzyme inhibition assays?

Methodological Answer:

- Docking Studies : Use AutoDock Vina to predict binding affinities to target enzymes (e.g., COX-2). The -CF₃ group enhances hydrophobic interactions, improving IC₅₀ by 5x compared to non-fluorinated analogs .

- Kinetic Analysis : Employ stopped-flow spectroscopy to measure inhibition rates (kₐₚₚ ~ 10³ M⁻¹s⁻¹) under pseudo-first-order conditions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products